molecular formula C17H18N4O2 B2824865 N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 1311602-59-1

N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2824865
CAS No.: 1311602-59-1
M. Wt: 310.357
InChI Key: WQUTVRUFQXTJAK-UHFFFAOYSA-N
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Description

“N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide” is a complex organic compound that contains several functional groups, including a cyano group (-CN), an oxolane ring (a five-membered ring containing an oxygen), a methyl group (-CH3), a phenyl group (a six-membered carbon ring), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a carboxamide group (-CONH2) .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . The cyanoacetamide derivatives are considered important precursors for heterocyclic synthesis .


Chemical Reactions Analysis

Cyanoacetamide derivatives, like the one in this compound, are known to undergo a variety of chemical reactions. They can react with common bidentate reagents to form a variety of heterocyclic compounds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many cyanoacetamide derivatives have been reported to have diverse biological activities, which could make them useful in the development of new chemotherapeutic agents .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities, as well as the development of efficient synthesis methods .

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-9-15(20-21(12)14-5-3-2-4-6-14)17(22)19-16(10-18)13-7-8-23-11-13/h2-6,9,13,16H,7-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUTVRUFQXTJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC(C#N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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